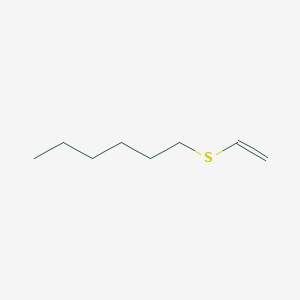

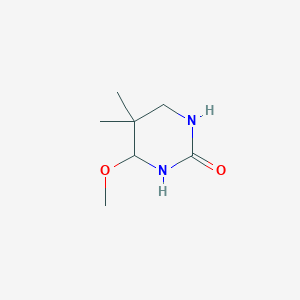

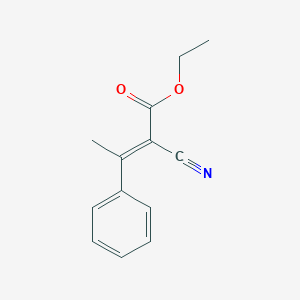

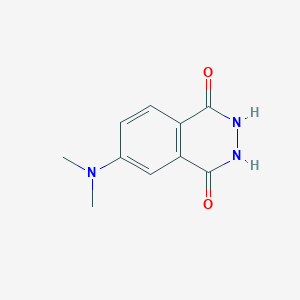

![molecular formula C11H12F9NO4S B100422 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester CAS No. 17329-79-2](/img/structure/B100422.png)

2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester, also known as Fmoc-protected amino acid, is a commonly used reagent in organic synthesis. It is used in the synthesis of peptides, which are important in biological research. Fmoc-protected amino acid is a derivative of the amino acid glycine, which is an important building block of proteins.

Mecanismo De Acción

The mechanism of action of 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid is related to its ability to protect the amino group of the amino acid. The Fmoc group is easily removed under mildly basic conditions, allowing the amino group to react with other reagents to form a peptide bond.

Efectos Bioquímicos Y Fisiológicos

2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid does not have any direct biochemical or physiological effects. Its effects are limited to its use in peptide synthesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid is its stability, which allows it to be stored for long periods of time without degradation. Another advantage is its ease of removal under mildly basic conditions. However, one limitation is that the Fmoc group can interfere with some reactions, particularly those involving acidic reagents.

Direcciones Futuras

For research involving 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid could include the development of new protecting groups that are more stable or easier to remove. Another area of research could be the development of new methods for peptide synthesis that do not require the use of protecting groups.

Métodos De Síntesis

The synthesis of 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid involves several steps. The first step is the preparation of the starting material, which is glycine. Glycine is converted to its N-carboxyanhydride (NCA) derivative, which is then reacted with 2-(ethylsulfonyl)ethylamine to form the 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid.

Aplicaciones Científicas De Investigación

2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid is widely used in scientific research, particularly in the field of peptide synthesis. Peptides are important in biological research because they play a crucial role in many biological processes, such as cell signaling and enzyme catalysis. 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid is used to synthesize peptides because it is a stable and easily removable protecting group.

Propiedades

Número CAS |

17329-79-2 |

|---|---|

Nombre del producto |

2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester |

Fórmula molecular |

C11H12F9NO4S |

Peso molecular |

425.27 g/mol |

Nombre IUPAC |

2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate |

InChI |

InChI=1S/C11H12F9NO4S/c1-3-7(22)25-6-5-21(4-2)26(23,24)11(19,20)9(14,15)8(12,13)10(16,17)18/h3H,1,4-6H2,2H3 |

Clave InChI |

DULAHVOOPMNHFB-UHFFFAOYSA-N |

SMILES |

CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

SMILES canónico |

CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Otros números CAS |

17329-79-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.